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molecular formula C12H10O3S B8306478 2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde

2-Hydroxy-4-(3-thienylmethoxy)benzaldehyde

Cat. No. B8306478
M. Wt: 234.27 g/mol
InChI Key: NUKFXZXDCFHHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211234B1

Procedure details

A stirred solution of 2,4-dihydroxybenzaldehyde (31.8 g) in dry dimethylformamide (150 mL) at ambient temperature is treated with sodium hydride (11.96 g; 60% w/v dispersion in mineral oil; 300 mmol), portionwise, during 30 minutes. After a further period of 15 minutes, the mixture is treated, dropwise, with a solution of 3-chloromethylthiophene (35 g) in dimethylformamide (50 mL). The mixture is stirred at 70° C. for 2 hours, then it is cooled and the solvent is evaporated. The residue is partitioned between ethyl acetate (200 mL) and hydrochloric acid (200 mL; 0.5 M), and the aqueous layer is extracted further with ethyl acetate (2×100 mL). The combined organic extracts are washed with brine (100 mL), dried over magnesium sulphate, and concentrated in vacuo. The residue is subjected to flash chromatography on silica gel, eluting with a mixture of ethyl acetate and pentane (1:4 v/v), to give a colourless oil, which crystallises on standing. This solid is recrystallised from diisopropyl ether, to give 2-hydroxy-4-(3-thienylmethoxy)benzaldehyde (8 g), in the form of a white solid.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
11.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[H-].[Na+].Cl[CH2:14][C:15]1[CH:19]=[CH:18][S:17][CH:16]=1>CN(C)C=O>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:14][C:15]2[CH:19]=[CH:18][S:17][CH:16]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
31.8 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
11.96 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
ClCC1=CSC=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further period of 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
the mixture is treated
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate (200 mL) and hydrochloric acid (200 mL; 0.5 M)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted further with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and pentane (1:4 v/v)
CUSTOM
Type
CUSTOM
Details
to give a colourless oil, which
CUSTOM
Type
CUSTOM
Details
crystallises
CUSTOM
Type
CUSTOM
Details
This solid is recrystallised from diisopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1)OCC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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